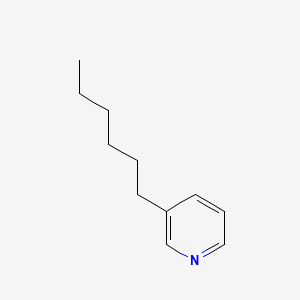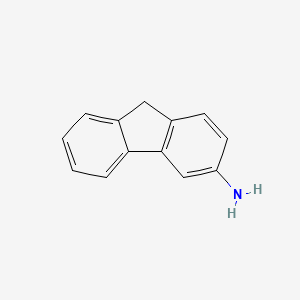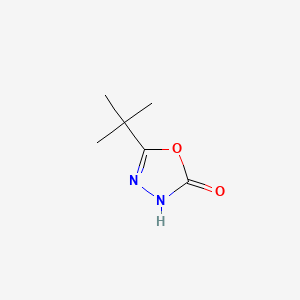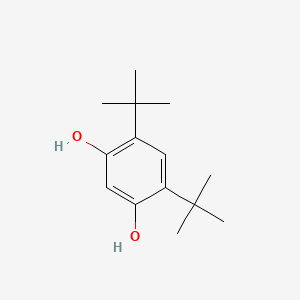
4,6-Di-tert-butylresorcinol
Descripción general
Descripción
4,6-Di-tert-butylresorcinol (DTBR) is a synthetic phenol that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 117-118 °C and a boiling point of 260 °C. It is soluble in many organic solvents, including alcohols, ethers, and aromatic hydrocarbons. DTBR is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as an antioxidant and preservative in a variety of industrial applications.
Aplicaciones Científicas De Investigación
Selective Catalysis
4,6-Di-tert-butylresorcinol is involved in selective catalysis processes. A study by Pezzotta et al. (2018) focused on enhancing selectivity to 4-tert-butylresorcinol over this compound using heteropolyacid-based catalysts. They found that adjusting the catalyst surface chemistry could increase selectivity (Pezzotta et al., 2018).
Oxidation Studies
Ling et al. (2003) explored copper(II)-mediated autoxidation of this compound, revealing insights into the reaction mechanisms and product formation under these conditions (Ling et al., 2003).
Antioxidant Research
Synthetic phenolic antioxidants, including compounds like this compound, have been studied for their occurrence in the environment, human exposure, and toxicity. Liu and Mabury (2020) provided comprehensive insights into these issues, highlighting the need for further research in this area (Liu & Mabury, 2020).
Role in Polymer Stability
The use of this compound in enhancing the thermal stability of polymethylmethacrylate (PMMA) was studied by Aliyeva et al. (1978). They discovered that this compound, when introduced into the polymer or the polymerizable system, acts as an effective thermal stabilizer (Aliyeva et al., 1978).
Applications in Lipid Chromatography
Wren and Szczepanowksa (1964) found that including small quantities of 4-methyl-2,6-di-tert-butylphenol, a related compound, in solvents can protect lipids from autoxidation during chromatography and storage, without affecting their separation (Wren & Szczepanowksa, 1964).
Mecanismo De Acción
Safety and Hazards
4,6-Di-tert-butylresorcinol is light-sensitive and should be stored away from light . It may cause skin irritation, serious eye irritation, and long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding release to the environment .
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-ditert-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMXIXXYWHFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063818 | |
| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5374-06-1 | |
| Record name | 4,6-Di-tert-butylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5374-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W0IAD4I0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,6-di-tert-butylresorcinol influence its antioxidant properties?
A1: this compound exhibits significantly stronger antioxidant activity compared to unsubstituted resorcinol. [] This enhanced activity can be attributed to the presence of the two tert-butyl groups at the 4 and 6 positions of the resorcinol ring. These bulky substituents likely provide steric hindrance, protecting the phenolic hydroxyl groups from participating in reactions that could lead to the formation of pro-oxidant species. Additionally, the electron-donating nature of the tert-butyl groups can increase the electron density of the aromatic ring, further stabilizing phenoxyl radicals formed during the antioxidant mechanism.
Q2: What are the challenges in synthesizing mesoporous alumina nanoparticles (MAN) for catalytic applications, and how can this compound be involved?
A2: One significant challenge in synthesizing MAN is controlling particle size and preventing agglomeration. [] Conventional methods often lead to large particles with low surface area, limiting their catalytic efficiency. Research has shown that using organic templates during synthesis can help control particle size and morphology. Additionally, incorporating Brønsted acid precursors, such as sulfuric acid, into the MAN structure can enhance their acidity and catalytic activity.
Q3: Can zeolites be used as catalysts for synthesizing this compound?
A3: Yes, zeolites, particularly modified zeolite beta, have shown promise as catalysts for the Friedel-Crafts alkylation of resorcinol, leading to the formation of this compound. [] Research has demonstrated that modifying zeolite beta by adjusting the SiO2/Al2O3 ratio and incorporating niobium oxide can significantly influence its acidity and, consequently, its catalytic activity and selectivity for this compound.
Q4: How does copper(II) mediate the oxidation of this compound?
A4: While copper(II)-mediated oxidation of phenols typically results in oxidative coupling, this compound undergoes direct oxygenation in the presence of copper(II). [] This unique reactivity is attributed to the tert-butyl substituents, which influence the electronic properties and reactivity of the resorcinol ring. The proposed mechanism involves the formation of a copper(II)-resorcinolate complex, which exists in equilibrium with a charge-transfer radical form. This radical species then reacts regioselectively with molecular oxygen, leading to oxygenation at the activated positions of the resorcinol ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



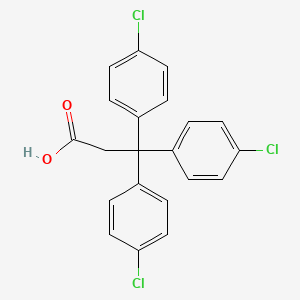
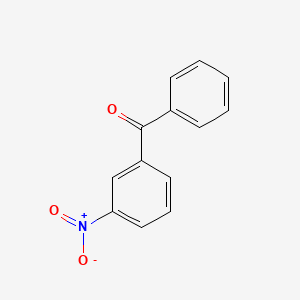
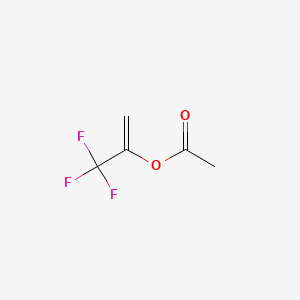
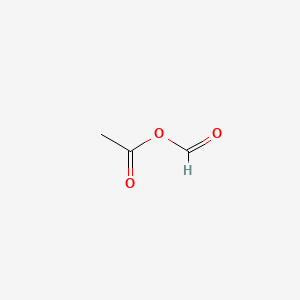

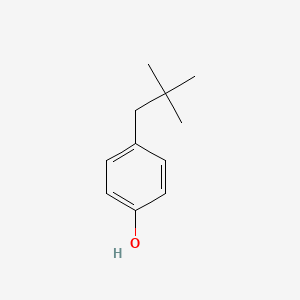
![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)
